Praseodymium hexafluoroacetylacetonate
Description
Significance of Hexafluoroacetylacetonate Ligands in Modulating Lanthanide Complex Properties
The introduction of fluorine atoms into the acetylacetonate (B107027) ligand to form the hexafluoroacetylacetonate (hfac) ligand has a profound impact on the properties of the resulting praseodymium complex. The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which influences the electronic structure of the ligand and, consequently, the nature of the metal-ligand bond. This fluorination enhances the Lewis acidity of the praseodymium center, which can affect its catalytic activity.
Furthermore, the bulky trifluoromethyl groups of the hfac ligand provide a degree of steric shielding to the central metal ion, which can influence the coordination geometry and prevent unwanted side reactions. One of the most significant consequences of using hexafluoroacetylacetonate ligands is the increased volatility of the resulting lanthanide complex compared to its non-fluorinated counterparts. This property is crucial for applications in Metal-Organic Chemical Vapor Deposition (MOCVD), where the precursor needs to be readily transported in the gas phase. dntb.gov.ua The fluorination also plays a critical role in the photophysical properties of these complexes. The C-F bonds have high vibrational energies, which minimizes non-radiative decay pathways for the excited states of the praseodymium ion, thereby enhancing its luminescence efficiency. This "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, is a key principle in the design of luminescent lanthanide-based materials. researchgate.net
Research Landscape and Scholarly Importance of Praseodymium Hexafluoroacetylacetonate
The unique properties of this compound have positioned it as a compound of considerable interest in various areas of chemical research. Its high volatility makes it a valuable precursor for the MOCVD of praseodymium-containing thin films, such as praseodymium oxide (Pr₂O₃), which have applications as dielectric materials in microelectronics. nanografi.com The luminescent properties of praseodymium complexes, including those with hfac ligands, are being explored for their potential use in organic light-emitting diodes (OLEDs) and sensor technology. Specifically, these complexes are investigated for their emissions in the near-infrared (NIR) region, which is relevant for applications in optical communications and bio-imaging.
Recent research has also focused on the magnetic properties of praseodymium complexes. While praseodymium itself is paramagnetic at room temperature, its complexes can exhibit interesting magnetic behaviors. wikipedia.orgmdpi.com The scholarly importance of this compound lies in its role as a model system for understanding the fundamental aspects of lanthanide coordination chemistry and for developing new functional materials. The ability to systematically modify the properties of the complex by tuning the ligand structure provides a versatile platform for the design of materials with tailored optical, magnetic, and electronic characteristics.
Chemical and Physical Properties of Praseodymium(III) Hexafluoroacetylacetonate
| Property | Value |
| Chemical Formula | C₁₅H₃F₁₈O₆Pr scbt.comstrem.com |
| Molecular Weight | 762.06 g/mol scbt.comstrem.com |
| Appearance | Light green powder strem.com |
| Melting Point | 114.5-127.7 °C americanelements.com |
| Solubility | Soluble in organic solvents americanelements.com |
Properties
Molecular Formula |
C15H6F18O6Pr |
|---|---|
Molecular Weight |
765.08 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b2-1-;;; |
InChI Key |
HUFWNMDLGJZHQM-GRHBHMESSA-N |
Isomeric SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Pr] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pr] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Direct Synthesis Approaches to Praseodymium(III) Hexafluoroacetylacetonate Complexes
Solution-Phase Synthetic Protocols
Solution-phase synthesis is a conventional and widely employed method for preparing Pr(hfac)₃. This approach typically involves the reaction of a praseodymium salt, such as praseodymium(III) chloride (PrCl₃) or praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), with the hexafluoroacetylacetonate ligand (Hhfac) in a suitable solvent. The ligand is usually deprotonated in situ or used as a salt (e.g., sodium hexafluoroacetylacetonate, Na(hfac)) to facilitate the coordination to the Pr³⁺ ion.
A general procedure involves dissolving a hydrated praseodymium chloride salt (PrCl₃·nH₂O) in water, followed by the addition of a deprotonated form of the Hhfac ligand. nih.gov The deprotonation of Hhfac can be achieved by reacting it with a base like sodium carbonate (Na₂CO₃). nih.gov The resulting praseodymium complex, which is often hydrated, is then extracted into an organic solvent such as diethyl ether. nih.gov The organic layer is subsequently dried and concentrated to yield the product, often as an oil, which can be solidified by the addition of a non-polar solvent like hexanes. nih.gov The resulting product is typically a hydrated form, Ln(hfac)₃(H₂O)ₓ, where 'x' can vary. nih.gov For the early lanthanides like praseodymium, the trihydrate (x=3) is common. nih.gov
| Reactants | Base | Solvent System | Product | Reference |
| PrCl₃·7H₂O, Hhfac | Na₂CO₃·H₂O | Water/Diethyl Ether | Pr(hfac)₃(H₂O)ₓ | nih.gov |
| Pr(NO₃)₃, Hhfac | NaOH | Ethanol/Water | Pr(hfac)₃·nH₂O | N/A |
| Pr₂O₃, Hhfac | N/A | Refluxing Hhfac | Pr(hfac)₃ | N/A |
Solid-State Preparation Techniques
Solid-state synthesis, particularly mechanochemistry, offers a more environmentally sustainable alternative to solution-based methods by reducing or eliminating the need for solvents. nih.gov These techniques involve the direct grinding of the reactants, which can lead to the formation of the desired complex.
Mechanochemical synthesis of Ln(hfac)₃(H₂O)ₓ complexes has been investigated using tools like a mortar and pestle or a ball mill. nih.govacs.org In a typical mortar and pestle synthesis, a praseodymium salt (e.g., PrCl₃·7H₂O) is ground together with a salt of the ligand, such as Na(hfac). nih.gov The reaction progress can be monitored by changes in the physical state of the mixture, from a viscous liquid to a solid powder. acs.org Interestingly, mechanochemical methods can sometimes yield unexpected products. For instance, using a mortar and pestle for early lanthanides like praseodymium can lead to the formation of 10-coordinate pentakis-hfac complexes of the form Na₂Ln(hfac)₅. nih.govacs.org In contrast, ball milling tends to produce the expected Ln(hfac)₃(H₂O)ₓ complexes, along with byproducts that can be removed under vacuum. nih.gov
| Method | Reactants | Observed Products for Early Lanthanides (including Pr) | Reference |
| Mortar and Pestle | PrCl₃·7H₂O, Na(hfac) | Na₂Pr(hfac)₅·3H₂O, Pr(hfac)₃(H₂O)₃ | nih.govacs.org |
| Ball Milling | PrCl₃·7H₂O, Na(hfac) | Pr(hfac)₃(H₂O)₃, Hhfac·2H₂O (tetraol), Hhfac | nih.gov |
Synthesis of Adducts and Ancillary Ligand Complexes
The Lewis acidic nature of the Pr(hfac)₃ complex allows it to readily form adducts by coordinating with additional neutral donor ligands. This expands the coordination sphere of the praseodymium ion and modifies the properties of the complex.
Formation with Neutral Oxygen-Donor Ligands (e.g., Diglymes, Alcohols)
Praseodymium hexafluoroacetylacetonate forms stable complexes with neutral oxygen-donor ligands like glymes (glycol ethers). The synthesis of these adducts often involves reacting the hydrated Pr(hfac)₃ complex with the oxygen-donor ligand, which displaces the coordinated water molecules.
For example, anhydrous complexes of the type Ln(hfac)₃(monoglyme) have been prepared in moderate to high yields for a range of lanthanides, including praseodymium. rsc.org Similarly, the diglyme (B29089) adduct, Pr(hfac)₃(diglyme), has been synthesized and studied. rsc.org These reactions are typically carried out in a non-coordinating solvent, and the resulting adducts often exhibit enhanced volatility and solubility in organic solvents compared to the parent hydrate.
Coordination with Neutral Nitrogen-Donor Ligands (e.g., Bipyridines, Phenanthrolines)
Nitrogen-containing heterocyclic ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), are commonly used to form stable adducts with Pr(hfac)₃. The synthesis of these complexes can be achieved through both solution-phase and solid-state methods.
In a solution-based synthesis, a precursor like Pr(hfac)₃(DME) (where DME is dimethoxyethane) can be reacted with a stoichiometric amount of the nitrogen-donor ligand in a non-polar solvent like hexanes. rsc.org For instance, the addition of two equivalents of 2,2'-bipyridine to Pr(hfac)₃(DME) results in the immediate precipitation of the 10-coordinate complex Pr(hfac)₃(bpy)₂. rsc.org The coordination number can be controlled by adjusting the stoichiometry of the reactants. rsc.org
Mechanochemical approaches have also been successfully employed. Grinding the hydrated precursor, Pr(hfac)₃(H₂O)₃, with 2,2'-bipyridine in a mortar and pestle can effectively displace the coordinated water molecules to form the desired adduct. rsc.org The progress of this solvent-free reaction can be monitored using infrared spectroscopy by observing the disappearance of the O-H vibrational band. rsc.org
| Precursor | Ancillary Ligand | Synthetic Method | Product | Reference |
| Pr(hfac)₃(DME) | 2,2'-Bipyridine (2 equiv.) | Solution-phase (hexanes) | Pr(hfac)₃(bpy)₂ | rsc.org |
| Pr(hfac)₃(H₂O)₃ | 2,2'-Bipyridine (1 or 2 equiv.) | Mechanochemical (mortar and pestle) | Pr(hfac)₃(bpy) or Pr(hfac)₃(bpy)₂ | rsc.org |
| Pr(acac)₃ | o-phenanthroline | Not specified | Pr(acac)₃(phen) | wikipedia.org |
Preparation of Mixed-Ligand Praseodymium Complexes
This compound can also act as a metalloligand, using its carbonyl oxygen atoms to coordinate to other metal centers, thereby forming heterometallic or mixed-ligand complexes.
A notable example is the reaction of the formally unsaturated [Pr(hfac)₃] with a coordinatively saturated complex like tris(acetylacetonato)cobalt(III) ([Co(acac)₃]) under anhydrous conditions. mdpi.comnih.gov When reacted in a 1:1 molar ratio in a solvent like toluene (B28343) or dichloroethane, the dinuclear complex [Pr(hfac)₃Co(acac)₃] is formed. mdpi.comnih.gov In this structure, the praseodymium center is coordinated by three chelating hfac ligands and also by three bridging oxygen atoms from the acac ligands of the cobalt complex. nih.gov
Furthermore, by altering the stoichiometry to a 2:1 molar ratio of [Pr(hfac)₃] to [Co(acac)₃], a trinuclear "sandwich" complex, [(Pr(hfac)₃)₂Co(acac)₃], can be synthesized. mdpi.comnih.gov These reactions demonstrate the ability of Pr(hfac)₃ to participate in the self-assembly of complex multinuclear architectures. nih.gov
| Praseodymium Reactant | Second Metal Complex | Molar Ratio (Pr:M) | Solvent | Product | Reference |
| [Pr(hfac)₃] | [Co(acac)₃] | 1:1 | Toluene | [Pr(hfac)₃Co(acac)₃] | mdpi.comnih.gov |
| [Pr(hfac)₃] | [Co(acac)₃] | 2:1 | Dichloroethane | [(Pr(hfac)₃)₂Co(acac)₃] | mdpi.comnih.gov |
Mechanistic Investigations of Complex Formation
The synthesis of this compound, Pr(hfac)3, like other lanthanide β-diketonate complexes, involves the substitution of solvent molecules or other ligands from the praseodymium(III) coordination sphere by the hexafluoroacetylacetonate (hfac) ligand. The mechanism of this complex formation is of significant interest for optimizing synthetic protocols and understanding the factors that govern the structure and properties of the final product. Mechanistic studies often focus on ligand exchange kinetics, the pathways of the reaction, and the profound influence of the solvent medium.
Ligand Exchange Kinetics and Reaction Pathways
Direct kinetic studies on the formation of this compound are not extensively reported in the literature. However, insights into the ligand exchange kinetics and potential reaction pathways can be inferred from studies on analogous lanthanide(III) β-diketonate systems and general principles of lanthanide coordination chemistry.
The formation of lanthanide complexes is often characterized by rapid but stepwise ligand substitution. The reaction between a hydrated praseodymium(III) ion, [Pr(H₂O)ₙ]³⁺, and the hexafluoroacetylacetonate anion (hfac⁻) is expected to proceed through a series of equilibria where water molecules are sequentially replaced by hfac⁻ ligands.
A plausible reaction pathway can be generalized as follows:
[Pr(H₂O)ₙ]³⁺ + hfac⁻ ⇌ [Pr(hfac)(H₂O)ₙ₋₂]²⁺ + 2H₂O [Pr(hfac)(H₂O)ₙ₋₂]²⁺ + hfac⁻ ⇌ [Pr(hfac)₂(H₂O)ₙ₋₄]⁺ + 2H₂O [Pr(hfac)₂(H₂O)ₙ₋₄]⁺ + hfac⁻ ⇌ Pr(hfac)₃(H₂O)ₙ₋₆ + 2H₂O
The kinetics of such reactions for lanthanide ions are typically fast due to the labile nature of the coordinated water molecules. The rate-determining step is often associated with the rearrangement of the coordination sphere to accommodate the incoming bidentate β-diketonate ligand.
Studies on the formation kinetics of other lanthanide complexes, such as those with macrocyclic ligands like PCTA, have revealed the presence of stable protonated intermediates that undergo a rate-determining rearrangement to form the final chelated complex. While the hfac ligand is structurally different, the principle of a multi-step process with intermediate species is likely applicable to the formation of Pr(hfac)₃ as well.
Furthermore, mechanochemical synthesis approaches for Ln(hfac)₃(H₂O)ₓ (where Ln includes Pr) have shown that the reaction pathway can be complex, leading to various products, including higher-coordinate species like [Ln(hfac)₅]²⁻. This suggests that the reaction does not always proceed to the simple tris-chelated product and can involve the formation of more complex intermediates or side-products depending on the reaction conditions. The isolation of these higher-coordinate species points to a dynamic equilibrium and the possibility of different reaction pathways being accessible.
The following table summarizes the types of products that can be formed during the synthesis of early lanthanide hexafluoroacetylacetonate hydrates, highlighting the complexity of the reaction pathways.
| Synthetic Method | Reactants | Potential Products | Reference |
| Mechanochemical (Mortar and Pestle) | LnCl₃·7H₂O, Na₂CO₃·H₂O, Hhfac | Ln(hfac)₃(H₂O)ₓ, Na₂Ln(hfac)₅·3H₂O | |
| Mechanochemical (Ball Milling) | LnCl₃·7H₂O, Na₂CO₃·H₂O, Hhfac | Ln(hfac)₃(H₂O)ₓ, Hydrated Hhfac | |
| Solution Synthesis | LnCl₃·7H₂O, Na₂CO₃·H₂O, Hhfac in H₂O/Et₂O | Ln(hfac)₃(H₂O)ₓ |
Influence of Solvent Medium on Synthetic Outcomes
The solvent medium plays a crucial role in the synthesis of this compound, influencing not only the reaction kinetics but also the coordination number and geometry of the resulting complex. The coordinating ability of the solvent, its polarity, and its capacity for hydrogen bonding can all affect the synthetic outcome.
Coordinating vs. Non-coordinating Solvents:
In the synthesis of lanthanide complexes, a distinction is often made between coordinating and non-coordinating solvents. Non-coordinating solvents, such as toluene and dichloroethane (DCE), are less likely to compete with the hfac ligand for coordination sites on the praseodymium ion. Syntheses performed in such solvents under anhydrous conditions are more likely to yield the desired tris-chelated complex, Pr(hfac)₃. For instance, the reaction of a formally unsaturated [Pr(hfac)₃] fragment with other metal acetylacetonates (B15086760) is typically carried out in non-polar solvents like toluene to facilitate the desired reaction.
In contrast, coordinating solvents, such as water, alcohols, or dimethyl sulfoxide (B87167) (DMSO), can actively participate in the reaction. These solvent molecules can occupy coordination sites on the praseodymium ion and may be retained in the final product, leading to the formation of solvated adducts like Pr(hfac)₃(H₂O)ₓ or Pr(hfac)₃(Solvent)ᵧ. The presence of coordinated solvent molecules can significantly alter the properties of the complex.
Solvent Effects on Coordination Number:
The choice of solvent can directly influence the coordination number of the praseodymium ion in the final product. For the larger, early lanthanides like praseodymium, higher coordination numbers (e.g., 8, 9, or even 10) are common. The use of coordinating solvents can stabilize these higher coordination numbers by filling the available coordination sites. For example, recrystallization of a commercial praseodymium β-diketonate from methanol (B129727) can lead to the incorporation of both methanol and water molecules into the coordination sphere.
Mechanochemical syntheses, which minimize the use of bulk solvent, have demonstrated that the reaction environment has a profound impact on the product distribution. For instance, using a mortar and pestle in an open environment can lead to the formation of 10-coordinate pentakis-hfac complexes for early lanthanides, including praseodymium. This is attributed to the specific reaction conditions and the lability of the ligands in the solid state.
The following table illustrates the effect of the solvent on the final product in the synthesis of lanthanide complexes, which can be extrapolated to this compound.
| Solvent System | General Observation | Potential Product for Pr(hfac)₃ |
| Water/Ethanol | Formation of hydrated complexes is common. | Pr(hfac)₃(H₂O)ₓ |
| Toluene/DCE (non-polar) | Favors the formation of anhydrous complexes. | Pr(hfac)₃ |
| Methanol (polar, coordinating) | Can lead to solvated adducts. | Pr(hfac)₃(CH₃OH)ᵧ(H₂O)ₓ |
| Diethyl Ether/Hexanes (extraction/crystallization) | Used to isolate and purify the desired complex, can influence crystal packing and isolation of specific hydrates. | Crystalline Pr(hfac)₃(H₂O)ₓ |
Comprehensive Spectroscopic and Structural Characterization
Electronic Absorption Spectroscopy and f-f Transitions
The electronic absorption spectrum of praseodymium(III) complexes is characterized by sharp, narrow absorption bands in the visible and near-infrared regions. These bands arise from Laporte-forbidden f-f electronic transitions, which are transitions between the energy levels of the 4f orbitals. The energies and intensities of these bands are sensitive to the chemical environment around the Pr(III) ion, providing valuable insights into the coordination sphere, symmetry, and nature of the metal-ligand bonding. nih.gov
Among the various f-f transitions, certain transitions exhibit an unusually high sensitivity to changes in the coordination environment of the lanthanide ion. These are termed "hypersensitive transitions" and typically follow the selection rules |ΔJ| ≤ 2, |ΔL| ≤ 2, and ΔS = 0. For the Pr(III) ion (4f² configuration), the ³H₄ → ³P₂ transition is a key absorption band that often displays hypersensitive behavior.
The intensity of a hypersensitive transition, quantified by its oscillator strength (P), can change significantly with subtle variations in the ligand field, such as changes in solvent molecules or the coordination number. This sensitivity is attributed to the influence of the ligand environment on the electric dipole mechanism, which is the primary source of intensity for these transitions. Consequently, the analysis of hypersensitive bands is a powerful tool for probing the immediate coordination sphere of the Pr(III) ion in complexes like praseodymium hexafluoroacetylacetonate.
The intensities of the f-f transitions can be quantitatively analyzed using the Judd-Ofelt theory. osti.gov This theory models the intensity of an electric-dipole transition in terms of a set of three phenomenological parameters, Tλ (λ = 2, 4, 6), also commonly denoted as Ωλ. These parameters are related to the radial parts of the 4f wavefunctions, the refractive index of the medium, and the ligand field symmetry. The T₂ parameter is particularly sensitive to the local symmetry and covalent character of the metal-ligand bonds. nih.gov
For this compound complexes, these parameters have been calculated from the experimentally observed oscillator strengths of the absorption bands in various solvents. It is worth noting that the standard Judd-Ofelt theory sometimes yields unsatisfactory results for Pr(III) ions, occasionally leading to negative values for the T₂ parameter, which is physically meaningless. scispace.com This has been attributed to the proximity of the 4f¹5d¹ excited state configuration, which can challenge the approximations used in the standard theory. scispace.com Nevertheless, the parameters provide a valuable comparative tool for understanding the influence of the environment on the spectral intensities.
| Solvent | T₂ x 10⁹ | T₄ x 10⁹ | T₆ x 10⁹ |
|---|---|---|---|
| Methanol (B129727) (CH₃OH) | 10.87 | 1.44 | 10.32 |
| Acetonitrile (B52724) (CH₃CN) | 11.45 | 1.54 | 10.89 |
| Dimethylformamide (DMF) | 11.98 | 1.58 | 11.23 |
Data for Pr(III) complexed with hexafluoroacetylacetone (B74370) and bromoaniline, representative of the ligand environment. Data sourced from Prime Scholars.
The nephelauxetic effect (from the Greek for "cloud-expanding") describes the decrease in the inter-electronic repulsion parameters (Racah parameters) of a metal ion upon complex formation compared to the free ion. wikipedia.org This reduction occurs because the metal orbitals expand upon coordination due to two main reasons: a decrease in the effective positive charge on the metal and the overlap of metal and ligand orbitals, which introduces covalent character into the bond. wikipedia.org The magnitude of this effect is quantified by the nephelauxetic ratio (β), which is the ratio of the complex's Racah parameter to that of the free ion. A β value less than 1 indicates a nephelauxetic effect and suggests some degree of covalency.
From the nephelauxetic ratio, other parameters such as the bonding parameter (b¹/²) and the percent covalency (δ) can be calculated to further describe the nature of the metal-ligand bond. Studies on this compound in various solvents show β values less than unity and positive b¹/² values, which are indicative of covalent bonding between the Pr(III) ion and the hexafluoroacetylacetonate ligand.
| Solvent | Nephelauxetic Ratio (β) | Bonding Parameter (b¹/²) | Percent Covalency (δ) |
|---|---|---|---|
| Methanol (CH₃OH) | 0.943 | 0.125 | 6.044 |
| Acetonitrile (CH₃CN) | 0.932 | 0.137 | 7.296 |
| Dimethylformamide (DMF) | 0.921 | 0.145 | 8.577 |
Data for Pr(III) complexed with hexafluoroacetylacetone and bromoaniline, representative of the ligand environment. Data sourced from Prime Scholars.
The electronic absorption spectrum of this compound is markedly influenced by the solvent in which it is dissolved. Changes in the solvent can alter the immediate coordination sphere of the Pr(III) ion, either by direct coordination of solvent molecules or by influencing the geometry of the complex. This modification of the chemical environment is reflected in the f-f transition spectra, causing shifts in band positions (solvatochromism) and changes in band intensities and shapes. nih.gov
Studies conducted in solvents such as methanol (CH₃OH), acetonitrile (CH₃CN), and dimethylformamide (DMF) show variations in the oscillator strengths and the Judd-Ofelt and nephelauxetic parameters. For instance, the observed increase in the Tλ parameters and the decrease in the nephelauxetic ratio (β) when moving from methanol to DMF suggests a stronger interaction and greater covalent character in the more strongly coordinating solvent. These solvent-induced spectral changes confirm that the coordination environment around the Pr(III) ion is dynamic and highly dependent on the surrounding medium.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a crucial technique for characterizing the this compound complex by probing the vibrational modes of its constituent bonds. The hexafluoroacetylacetonate (hfac) ligand displays several characteristic absorption bands that are sensitive to coordination with the Pr(III) ion.
The most significant region in the IR spectrum of metal β-diketonates is between 1700 and 1400 cm⁻¹. For the free hfac ligand, a strong band associated with the C=O stretching vibration is observed. Upon chelation to the Pr(III) ion, this band shifts to a lower frequency, typically appearing in the 1650-1640 cm⁻¹ range. mdpi.com This shift is indicative of the delocalization of π-electron density within the chelate ring, which weakens the C=O double bond character. Another strong band, often coupled with the C=O stretch, is assigned to the C=C stretching vibration, usually found between 1560 and 1520 cm⁻¹. mdpi.comias.ac.in
The presence of the trifluoromethyl (CF₃) groups introduces strong vibrations in the fingerprint region. Intense bands associated with the C-F stretching modes are typically observed in the 1300-1100 cm⁻¹ region. mdpi.comacs.org Additionally, a band around 800 cm⁻¹ is characteristic of the C-F vibrations in the hfac ligand when complexed to a lanthanide. mdpi.comnih.gov The precise positions of these bands provide a diagnostic fingerprint for the coordinated ligand.
| Vibrational Frequency (cm⁻¹) | Assignment |
|---|---|
| ~1646 | C=O Stretching |
| ~1558 | C=C Stretching |
| ~1529 | C=C Stretching |
| ~1248 | C-F Stretching (asymmetric) |
| ~1195 | C-F Stretching |
| ~1135 | C-F Stretching (symmetric) |
| ~800 | C-F Vibration |
Representative peak positions for Pr(hfac)₃ in a heterometallic complex, indicative of the coordinated ligand's vibrations. Data sourced from MDPI. mdpi.com
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy serves as a vital analytical tool, complementary to infrared (IR) spectroscopy, for probing the vibrational modes of a molecule. youtube.com While IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. youtube.com For a complex like this compound, Pr(hfac)₃, Raman analysis provides detailed insight into the structural integrity of the hexafluoroacetylacetonate ligand framework and its coordination to the central praseodymium ion.
The Raman spectrum of Pr(hfac)₃ is dominated by the vibrational modes of the hfac ligand. Key vibrational features include:
C=O and C=C Stretching Modes: The β-diketonate ring of the hfac ligand gives rise to strong stretching vibrations, typically observed in the 1500-1700 cm⁻¹ region. These bands are crucial for confirming the coordination of the ligand to the Pr(III) ion.
C-CF₃ Stretching and Bending Modes: The trifluoromethyl (CF₃) groups introduce strong, characteristic vibrations. The C-CF₃ stretching modes are typically found in the 1100-1300 cm⁻¹ range, while bending and rocking modes appear at lower frequencies.
Pr-O Stretching Modes: The vibrations corresponding to the praseodymium-oxygen bonds occur at much lower frequencies, typically below 500 cm⁻¹. The identification of these modes directly confirms the metal-ligand coordination.
Table 1: Expected Raman Vibrational Modes for the Hexafluoroacetylacetonate Ligand
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C=O Stretching | 1600 - 1700 | Symmetric and asymmetric stretching of the carbonyl groups. |
| C=C Stretching | 1500 - 1580 | Stretching of the carbon-carbon double bond in the chelate ring. |
| C-H Bending | 1350 - 1450 | Bending vibration of the central C-H bond in the ligand. |
| C-CF₃ Stretching | 1100 - 1300 | Stretching vibrations of the bond between the ring and the CF₃ group. |
| CF₃ Symmetric/Asymmetric Stretching | 1100 - 1250 | Vibrations within the trifluoromethyl groups. |
| CF₃ Bending/Rocking | 500 - 800 | Deformation modes of the trifluoromethyl groups. |
| Pr-O Stretching | 200 - 500 | Metal-ligand bond stretching, indicative of coordination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. anu.edu.au For paramagnetic complexes like Pr(hfac)₃, the presence of the Pr(III) ion introduces unique effects that can be harnessed for structural and dynamic investigations.
Lanthanide-Induced Chemical Shifts (LIS) for Structural Elucidation
Praseodymium(III) is a paramagnetic ion, and its complexes, including Pr(hfac)₃, are effective lanthanide shift reagents (LSRs). slideshare.netyoutube.com When an LSR is added to a solution of a diamagnetic molecule (a substrate), it can induce significant changes in the substrate's NMR chemical shifts. slideshare.net This phenomenon, known as the Lanthanide-Induced Shift (LIS), arises primarily from the magnetic field generated by the unpaired electrons of the lanthanide ion.
The magnitude of the induced shift is dependent on the geometric relationship between the lanthanide ion and the nucleus being observed. Praseodymium complexes typically induce upfield shifts (to lower ppm values) in the ¹H NMR spectrum of the substrate. slideshare.net The ability to resolve overlapping signals in a complex spectrum is a key application of this technique. slideshare.net Studies on related paramagnetic praseodymium complexes have shown they can induce substantial shifts, ranging from 0.5 to 4.3 ppm in the ¹H NMR spectrum of substrate analogues. researcher.life The shifts are valuable for assigning protons in complex organic molecules and can provide structural information, such as distinguishing between geometric isomers. slideshare.net
Table 2: Representative Lanthanide-Induced Shifts (LIS) with a Pr(III) Reagent
| Proton in Substrate | Original Chemical Shift (ppm) | Chemical Shift with Pr(III) Reagent (ppm) | Induced Shift (Δδ, ppm) |
| Hα (closest to binding site) | 7.20 | 4.50 | -2.70 |
| Hβ | 6.80 | 5.90 | -0.90 |
| Hγ | 7.05 | 6.85 | -0.20 |
| Hδ (farthest from binding site) | 2.30 | 2.25 | -0.05 |
Note: Data are illustrative to demonstrate the principle of upfield shifts induced by praseodymium reagents.
Investigation of Ligand Exchange Dynamics in Solution
Lanthanide complexes are known to exhibit dynamic behavior in solution, which includes the exchange of ligands between the metal's coordination sphere and the bulk solvent. acs.orgalfa-chemistry.com NMR spectroscopy is an ideal tool for studying these dynamic processes, which can occur on the NMR timescale.
Ligand exchange can be investigated using several NMR techniques:
Line Broadening Analysis: Rapid exchange between two environments (e.g., coordinated vs. free ligand) can lead to the broadening of NMR signals. The extent of broadening can be analyzed to determine the rates of exchange.
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to move between fast, intermediate, and slow exchange regimes. At low temperatures, exchange can be slowed to the point where distinct signals for the coordinated and free ligands are observed.
2D Exchange Spectroscopy (EXSY): This technique can directly detect chemical exchange between different species by observing cross-peaks that connect the resonances of the exchanging nuclei.
These studies provide crucial information on the lability and stability of the Pr(hfac)₃ complex in different solvent environments and its propensity to interact with and exchange ligands with other molecules present in the solution. mit.edu
Luminescence Spectroscopy
The luminescence properties of lanthanide complexes are of significant interest for applications in lighting, displays, and biomedical imaging. Praseodymium(III) is notable because it can emit light from multiple excited states, leading to a complex and rich emission spectrum. researchgate.net
**3.4.1. Analysis of Pr(III) Emission Profiles from Excited States (e.g., ³P₀, ¹D₂) **
The emission spectrum of Pr(III) is characterized by sharp, line-like bands resulting from f-f electronic transitions. mdpi.com Unlike many other lanthanides, Pr(III) luminescence can originate from two primary excited states: ³P₀ and ¹D₂. researchgate.net The specific transitions observed depend on the host matrix and the efficiency of non-radiative decay pathways. mdpi.com
Upon excitation, typically via an antenna ligand, the Pr(III) ion is promoted to higher energy levels. It then undergoes non-radiative relaxation to the emissive ³P₀ and ¹D₂ states. mdpi.com From these levels, radiative decay to lower energy levels occurs, producing characteristic emission bands. acs.org
Key observed emission transitions for Pr(III) complexes include:
From the ³P₀ state: Transitions to the ³H₄, ³H₅, ³H₆, ³F₂, and ³F₄ levels are common. mdpi.comacs.org The ³P₀ → ³H₄ transition results in blue-green emission (~490 nm), while the ³P₀ → ³H₆ and ³P₀ → ³F₂ transitions produce orange-red to red emission (~610-645 nm). researchgate.netacs.org
From the ¹D₂ state: The most prominent transition from this level is ¹D₂ → ³H₄, which also occurs in the orange-red region of the spectrum (~605 nm). researchgate.net
The relative intensities of the emissions from the ³P₀ and ¹D₂ states are highly sensitive to the ligand environment, which influences the rates of energy transfer and non-radiative decay. researchgate.net
Table 3: Common Luminescence Emission Bands of Pr(III) Complexes
| Emission Wavelength (nm) | Transition | Emitting State | Color | Reference |
| ~490 | ³P₀ → ³H₄ | ³P₀ | Blue-Green | researchgate.netnih.gov |
| ~525 | ³P₁ → ³H₅ | ³P₁ | Green | acs.org |
| ~605 - 610 | ¹D₂ → ³H₄ | ¹D₂ | Orange-Red | researchgate.netmdpi.com |
| ~610 - 618 | ³P₀ → ³H₆ | ³P₀ | Orange-Red | mdpi.comacs.org |
| ~630 - 645 | ³P₀ → ³F₂ | ³P₀ | Red | researchgate.netmdpi.comacs.org |
Mechanisms of Ligand-to-Metal Energy Transfer (Antenna Effect)
Direct excitation of the Pr(III) ion is inefficient due to the forbidden nature of f-f transitions. dergipark.org.tr To achieve bright luminescence, lanthanide complexes like Pr(hfac)₃ rely on an indirect excitation mechanism known as the "antenna effect" or sensitization. mdpi.comdergipark.org.tr In this process, the organic ligand—in this case, hexafluoroacetylacetonate—acts as an antenna.
The mechanism of the antenna effect involves a multi-step process:
Ligand Excitation: The organic ligand possesses broad and intense π → π* absorption bands, typically in the UV region, allowing it to efficiently absorb excitation energy. mdpi.com
Intersystem Crossing: The excited ligand rapidly undergoes intersystem crossing from the singlet excited state (S₁) to a lower-energy triplet state (T₁). This is a non-radiative transition. dergipark.org.tr
Ligand-to-Metal Energy Transfer: Energy is transferred non-radiatively from the ligand's triplet state (T₁) to an excited state of the Pr(III) ion. For this transfer to be efficient, the energy of the ligand's triplet state must be appropriately matched with—ideally slightly above—the energy of the accepting f-level of the Pr(III) ion. researchgate.net
Lanthanide Emission: The excited Pr(III) ion then relaxes to its ground state by emitting light, producing its characteristic sharp emission bands. dergipark.org.tr
The hexafluoroacetylacetonate ligand is effective as an antenna because it absorbs strongly and its triplet state is well-positioned to transfer energy to the emissive levels of the Pr(III) ion, significantly enhancing the observed luminescence intensity. mdpi.com
Determination of Luminescence Quantum Yields and Efficiencies
The luminescence quantum yield (QY) of a lanthanide complex is a critical parameter that quantifies the efficiency of converting absorbed light into emitted light. For praseodymium(III) complexes, this property is often modest due to the small energy gaps between its emissive and ground electronic states, which facilitates non-radiative decay processes.
The determination of luminescence quantum yields for compounds like this compound typically involves either absolute or relative methods. The absolute method utilizes an integrating sphere to capture all emitted photons, providing a direct measurement of the quantum yield. The relative method involves comparing the emission intensity of the sample to a well-characterized standard with a known quantum yield.
Table 1: Factors Influencing Luminescence Quantum Yield in Pr(III) β-Diketonate Complexes
| Factor | Description | Impact on Quantum Yield |
|---|---|---|
| Ligand Design | The structure of the β-diketonate and any ancillary ligands. | Influences the efficiency of the "antenna effect," where ligands absorb light and transfer energy to the Pr³⁺ ion. |
| Coordination Environment | The number and type of atoms directly bonded to the Pr³⁺ ion. | Affects the symmetry around the metal center, which can alter transition probabilities and protect against quenching. |
| Solvent Effects | The presence of solvent molecules, particularly those with high-energy oscillators (e.g., O-H, C-H bonds). | Can lead to significant non-radiative decay and lower quantum yields. |
| Temperature | The operating temperature of the complex. | Higher temperatures can increase non-radiative decay rates, leading to thermal quenching of luminescence. |
Temperature-Dependent Luminescence Behavior for Thermometric Applications
The luminescence of lanthanide complexes, including those of praseodymium, often exhibits a strong dependence on temperature, making them promising candidates for applications in luminescence thermometry. This non-contact method of temperature sensing relies on changes in the emission spectrum, intensity, or lifetime of a luminescent material as a function of temperature.
For praseodymium(III) β-diketonate complexes, changes in temperature can influence the rates of both radiative and non-radiative decay processes. Typically, as the temperature increases, non-radiative pathways become more dominant, leading to a decrease in luminescence intensity and a shortening of the excited-state lifetime. This phenomenon, known as thermal quenching, can be harnessed for thermometric purposes.
In ratiometric luminescence thermometry, the intensity ratio of two different emission bands from the Pr³⁺ ion is monitored as a function of temperature. This approach offers higher accuracy and reliability as it is less susceptible to fluctuations in excitation power or sample concentration. While detailed studies on the thermometric performance of Pr(hfac)₃ are not widely available, research on other praseodymium β-diketonate complexes has demonstrated their potential in this area. The selection of appropriate emission bands and the calibration of their intensity ratio against temperature are key steps in developing a functional luminescence thermometer.
| Ratiometric Sensing | The intensity ratio of two temperature-sensitive emission peaks changes predictably with temperature. |
X-ray Crystallography
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental to understanding the relationship between the structure of a compound and its physical and chemical properties.
Single Crystal X-ray Diffraction: Precise Determination of Coordination Geometry and Environment
Single-crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed structural information for a crystalline compound. However, a single-crystal structure of the simple, unsolvated Pr(hfac)₃ has not been prominently reported in the literature. The available crystallographic data for this compound complexes are typically for adducts, where additional ligands such as water or organic molecules are coordinated to the praseodymium center. These studies reveal that the Pr³⁺ ion can exhibit various coordination numbers, commonly 8 or 9, depending on the steric and electronic properties of the co-ligands. acs.orgnih.gov
Characterization of Coordination Numbers and Polyhedral Distortions
Table 3: Common Coordination Geometries for Pr(III) in β-Diketonate Adducts
| Coordination Number | Typical Polyhedron |
|---|---|
| 8 | Square Antiprism, Dodecahedron |
Powder X-ray Diffraction (PXRD): Phase Purity and Bulk Structural Confirmation
Powder X-ray diffraction (PXRD) is a powerful non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. The diffraction pattern obtained from a polycrystalline sample is a unique fingerprint of its crystal structure.
For this compound, PXRD would be the primary method to confirm that a synthesized powder consists of the desired crystalline phase and is free from impurities, such as starting materials or side products. By comparing the experimental PXRD pattern to a calculated pattern from a known single-crystal structure (if one were available) or to patterns of known related phases, the phase purity can be established. acs.org
Surface-Sensitive Characterization Techniques
The surface of a material is a critical interface that governs its interaction with the external environment and is fundamental to its performance in various applications. For organometallic compounds like this compound, a detailed understanding of the surface chemistry is crucial, particularly when it is utilized as a precursor in thin-film deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD). Surface-sensitive characterization techniques provide invaluable insights into the elemental composition, chemical states, and spatial distribution of elements on the material's surface. This section focuses on two such powerful techniques: X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX/EDS).
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS analysis is instrumental in verifying the stoichiometry and purity of the compound's surface. The expected elemental composition would include praseodymium (Pr), carbon (C), oxygen (O), and fluorine (F).
Elemental Composition:
A survey scan in an XPS experiment would reveal the presence of peaks corresponding to the core levels of the constituent elements. The relative concentrations of these elements can be determined from the areas of their respective photoemission peaks, corrected by relative sensitivity factors.
Oxidation State of Praseodymium:
A key capability of XPS is its ability to determine the oxidation state of elements. Praseodymium typically exists in +3 and +4 oxidation states. americanelements.com The binding energy of the Pr 3d core level is sensitive to its oxidation state. In this compound, the praseodymium ion is in the +3 oxidation state. The Pr 3d spectrum for Pr³⁺ exhibits a complex structure due to spin-orbit coupling, resulting in 3d₅/₂ and 3d₃/₂ components, which are further complicated by satellite features arising from final state effects. Analysis of the binding energies and the satellite structures of these peaks allows for the unambiguous determination of the Pr³⁺ oxidation state. For instance, the Pr 3d₅/₂ peak for Pr³⁺ is typically observed at a specific binding energy, and the presence of characteristic satellite peaks confirms this oxidation state. nih.gov
Below is a hypothetical data table summarizing the expected XPS results for this compound, based on general knowledge of the technique and the compound's structure.
Hypothetical XPS Data for this compound
| Element | Core Level | Expected Binding Energy (eV) | Inferred Information |
| Praseodymium (Pr) | 3d₅/₂ | ~933-935 | Presence of Praseodymium, Pr³⁺ oxidation state |
| Carbon (C) | 1s | ~285 (C-C/C-H), ~288 (C=O), ~293 (CF₃) | Presence of different carbon environments in the hexafluoroacetylacetonate ligand |
| Oxygen (O) | 1s | ~531-533 | Presence of oxygen in the acetylacetonate (B107027) ligand |
| Fluorine (F) | 1s | ~688-690 | Presence of fluorine in the hexafluoroacetylacetonate ligand |
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Compositional Mapping
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. phi.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for high-resolution elemental mapping of a surface. The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. phi.com When the sample is bombarded by the electron beam of the microscope, atoms are excited, causing them to emit X-rays at energies characteristic of their elemental identity.
For this compound, EDX analysis can provide a rapid and spatially resolved confirmation of the elemental composition. It is particularly useful for assessing the homogeneity of the compound, for instance, in a crystalline or powdered sample.
Elemental Mapping:
By rastering the electron beam across the sample surface, an elemental map can be generated, showing the spatial distribution of praseodymium, carbon, oxygen, and fluorine. In a pure and homogeneous sample of this compound, these elemental maps would show a uniform and overlapping distribution of all constituent elements. This is a powerful way to visualize the compositional integrity of the material. Any significant segregation of elements would indicate the presence of impurities or decomposition.
Quantitative Analysis:
EDX can also provide quantitative compositional information. The intensity of the characteristic X-ray peaks for each element is proportional to its concentration in the sample. While standardless quantification is common, for higher accuracy, standards with known compositions are often used.
The following table provides an example of the kind of quantitative data that could be obtained from an EDX analysis of this compound.
Hypothetical EDX Quantitative Analysis of this compound
| Element | Theoretical Atomic % | Measured Atomic % (Hypothetical) |
| Praseodymium (Pr) | 1.96 | 1.9 ± 0.2 |
| Carbon (C) | 29.41 | 29.1 ± 0.5 |
| Oxygen (O) | 11.76 | 12.0 ± 0.4 |
| Fluorine (F) | 35.29 | 35.5 ± 0.6 |
| Hydrogen (H) | 1.57 | Not detected by EDX |
The combination of XPS and EDX provides a comprehensive characterization of the surface of this compound. XPS offers detailed chemical state information with high surface sensitivity, while EDX provides rapid elemental analysis and visualization of compositional distribution over larger areas. Together, these techniques are essential for quality control and for understanding the surface chemistry that dictates the behavior of this compound in its applications.
Theoretical and Computational Chemistry Insights
Predictive Modeling of Stability and Reactivity
Thermodynamic and Kinetic Analyses of Molecular Transformations
The study of the thermodynamic and kinetic parameters governing the molecular transformations of praseodymium hexafluoroacetylacetonate is a field with limited direct experimental data. However, insights can be drawn from research on related lanthanide β-diketonate complexes, which are often used as precursors for chemical vapor deposition and other applications due to their volatility.
The thermal stability and volatility of lanthanide β-diketonate complexes, including hexafluoroacetylacetonate derivatives, are crucial properties that are influenced by both the metallic center and the ligand structure. The introduction of fluorine atoms into the β-diketone ligand, as in hexafluoroacetylacetonate, is a common strategy to enhance the volatility of the metal complex. This is because the replacement of methyl groups with trifluoromethyl groups can reduce intermolecular interactions in the solid state, leading to a higher vapor pressure at a given temperature.
A study by Hanson (2014) investigated the thermodynamic properties of volatile β-diketone complexes of selected lanthanides. While this study did not include this compound, it did provide thermodynamic values for the adsorption of a related complex, praseodymium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) or Pr(dpm)₃. tennessee.edu These values offer a point of comparison for the behavior of praseodymium β-diketonate complexes.
| Parameter | Value |
|---|---|
| Enthalpy of Adsorption (ΔHads) | -24 ± 2 kJ/mol |
| Entropy of Adsorption (ΔSads) | -98 ± 5 J/mol·K |
The kinetics of ligand exchange in lanthanide complexes are generally fast, a characteristic attributed to the labile nature of the coordination sphere of lanthanide ions. The specific rates and mechanisms of these exchanges for this compound would be influenced by factors such as the solvent, temperature, and the nature of the incoming and outgoing ligands.
Computational Exploration of Higher Oxidation States of Praseodymium (e.g., Pr(IV), Pr(V))
While praseodymium is most commonly found in the +3 oxidation state, recent advancements in synthetic and computational chemistry have provided compelling evidence for the existence of higher oxidation states, namely Pr(IV) and Pr(V). wikipedia.org These discoveries have been largely driven by theoretical predictions and supported by experimental characterization, challenging the traditional understanding of lanthanide chemistry.
Computational studies, particularly those employing Density Functional Theory (DFT) and multireference wavefunction-based methods, have been instrumental in exploring the feasibility and electronic structure of these high-valent praseodymium complexes. bioengineer.orgchemrxiv.orgresearchgate.netscilit.com These theoretical approaches allow for the investigation of species that may be highly reactive or difficult to isolate experimentally.
A significant breakthrough was the synthesis and characterization of a molecular praseodymium complex in the formal +5 oxidation state, a feat that had long been a theoretical curiosity. bioengineer.orgchemrxiv.org This was achieved through the use of bulky phosphine-based ligands that provide both steric and electronic stabilization to the praseodymium center. bioengineer.org Computational analyses of this Pr(V) complex revealed a highly multiconfigurational singlet ground state and an inverted ligand field, which are key to its stability. chemrxiv.orgresearchgate.netscilit.com
The computational characterization of these high-valent species often involves the calculation of various properties to be compared with experimental data. These can include geometric parameters, electronic absorption spectra, and redox potentials. For instance, DFT calculations have been used to predict the metal-centered Pr⁵⁺/⁴⁺ redox couple, which was found to be in good agreement with experimental electrochemical measurements. chemrxiv.org
| Oxidation State | Computational Method | Key Findings |
|---|---|---|
| Pr(IV) | DFT | - Prediction of stable molecular complexes.
|
| Pr(V) | DFT, Multireference Wavefunction Methods | - Characterization of a highly multiconfigurational singlet ground state.
|
The theoretical exploration of higher oxidation states of praseodymium is not limited to specific ligand systems. These computational studies provide a foundational understanding that can guide the design of new ligands capable of stabilizing praseodymium in these unusual oxidation states. The insights gained from these theoretical investigations are crucial for expanding the frontiers of lanthanide chemistry and exploring the potential applications of these novel high-valent complexes.
Advanced Materials Science Applications
Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
Praseodymium hexafluoroacetylacetonate is extensively utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD), a process central to the production of high-quality thin films. cnr.it Its derivatives, such as the diglyme (B29089) adduct Pr(hfa)₃·diglyme, have been specifically synthesized to enhance stability and facilitate controlled deposition. cnr.itnih.gov This compound is part of a class of β-diketonate complexes valued for their suitability in CVD and Atomic Layer Deposition (ALD) processes for creating thin films of lanthanide oxides. researchgate.net
The effectiveness of a CVD or ALD precursor is fundamentally dependent on its volatility and thermal stability. The precursor must be volatile enough to be transported into the reaction chamber in the gas phase but stable enough to avoid premature decomposition before reaching the heated substrate.
A diglyme adduct of this compound, Pr(hfa)₃·diglyme, has been analyzed to determine these properties. Thermogravimetric (TG) analysis shows that this adduct vaporizes cleanly in a single step within the temperature range of 160–270°C, leaving only a minimal residue (approximately 3%). This indicates excellent volatility and thermal stability, making it a promising precursor for MOCVD processes. researchgate.net The fluorination of the acetylacetonate (B107027) ligands in the molecule enhances its volatility compared to non-fluorinated counterparts like Pr(tmhd)₃ (praseodymium tetramethylheptanedionate). cnr.it
Below is a data table comparing the thermal properties of Pr(hfa)₃·diglyme with another common praseodymium precursor, Pr(tmhd)₃.
| Precursor | Melting Point (°C) | Vaporization Temperature Range (°C) | Residue at 400°C (%) | Reference |
|---|---|---|---|---|
| Pr(hfa)₃·diglyme | 73 | 160 - 270 | ~3 | cnr.itresearchgate.net |
| Pr(tmhd)₃ | 218 - 221 | Not specified | Not specified | cnr.it |
Consistent and reproducible film growth in CVD/ALD systems relies on stable mass transport of the precursor. The vaporization rate of the precursor must remain constant over time under fixed temperature and pressure conditions. Isothermal gravimetric analysis of Pr(hfa)₃·diglyme has demonstrated that it exhibits stable vaporization behavior, a crucial characteristic for ensuring uniform film deposition. researchgate.net The ability to form a homogeneous molten mixture with other precursors, such as those for calcium and manganese, without undergoing premature reactions, further highlights its excellent mass transport characteristics in multi-component MOCVD systems. researchgate.net
This compound and its adducts are effective precursors for the MOCVD growth of praseodymium oxide (PrOₓ) thin films. cnr.it Praseodymium oxides are of significant interest due to their high dielectric constant and potential applications in microelectronics. researchgate.net By using Pr(hfa)₃·diglyme, researchers have successfully deposited praseodymium-containing films on silicon substrates. cnr.it The final phase of the deposited oxide (e.g., Pr₂O₃ or Pr₆O₁₁) can be controlled by adjusting deposition parameters such as substrate temperature and oxygen partial pressure. cnr.it
The table below summarizes typical deposition parameters for growing praseodymium-based films using a Pr(hfa)₃·diglyme precursor.
| Parameter | Value | Reference |
|---|---|---|
| Precursor | Pr(hfa)₃·diglyme | nih.gov |
| Substrate | SrTiO₃ (001) and (110) | nih.gov |
| Vaporization Temperature | 140°C | nih.gov |
| Deposition Temperature | 750°C | nih.gov |
| Reactor Pressure | 10 Torr | nih.gov |
| Oxygen Flow Rate | 100 sccm | nih.gov |
| Argon Flow Rate | 100 sccm | nih.gov |
One of the most significant applications for praseodymium oxide thin films is as high-κ dielectric materials, which are essential for replacing silicon dioxide (SiO₂) in next-generation transistors and memory devices. researchgate.net Praseodymium oxide (Pr₂O₃) exhibits a high dielectric constant (κ value), which allows for the fabrication of smaller capacitors with lower leakage currents. Films grown from precursors like Pr(hfa)₃ are evaluated for these properties. The quality of the interface between the praseodymium oxide film and the silicon substrate is critical, and the choice of precursor and deposition conditions plays a major role in controlling this interface. researchgate.net
Catalytic Applications
While this compound itself is not typically used directly as a catalyst, it is a valuable precursor for synthesizing catalytically active praseodymium oxide materials. Praseodymium oxides are known for their redox properties and are used in a variety of catalytic reactions. americanelements.com The ability of praseodymium to cycle between +3 and +4 oxidation states is key to its catalytic function, particularly in oxidation reactions. ua.es
Thin films of praseodymium oxide deposited via MOCVD from this compound can be used to create structured catalysts. Praseodymium-doped ceria (CeO₂-PrOₓ) is a well-studied catalytic system used for CO oxidation, soot combustion, and the water-gas shift reaction. ua.esmdpi.comsapub.org Adding praseodymium to ceria enhances oxygen mobility and the creation of oxygen vacancies in the crystal lattice, which boosts catalytic activity. ua.es Furthermore, praseodymium oxide has been investigated as a promoter in catalysts for the decomposition of methyl mercaptan and for petroleum cracking, where it can help remove coke deposits and improve catalyst stability. mdpi.comstanfordmaterials.com
Development of Luminescent and Optical Materials
The most significant applications of this compound lie in the field of luminescent and optical materials. The Pr(III) ion possesses a unique f-electron configuration that gives rise to characteristic narrow emission bands in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.net
The hexafluoroacetylacetonate ligand plays a crucial role as an "antenna" to enhance the luminescence of the Pr(III) ion. researchgate.net The ligand efficiently absorbs ultraviolet (UV) light and transfers the energy to the central praseodymium ion, which then emits light at its characteristic wavelengths. This process, known as sensitization or the antenna effect, is significantly more efficient than direct excitation of the Pr(III) ion, which has low absorption cross-sections. researchgate.net The quantum yield of luminescence is a key parameter in these materials, and research has focused on optimizing the ligand-to-metal energy transfer to maximize this yield. acs.org
Table 1: Luminescence Quantum Yield of a Pr(III) Complex with Hexafluoroacetylacetone (B74370) and Pyrazole Ligands
| Region | Quantum Yield (%) |
|---|---|
| Visible | Sizable |
| Near-Infrared (NIR) | Sizable |
This table indicates that the quantum yield for both visible and NIR regions is considerable, though the exact numerical value for Pr(III) was not specified in the provided search result, it was noted to be less than that of Eu(III) and Tb(III). acs.org
Praseodymium(III) ions exhibit several emission bands in the near-infrared region, which are of great interest for applications in optical telecommunications and other advanced optical systems. researchgate.net The specific emission wavelengths can be tuned by modifying the coordination environment of the Pr(III) ion. Praseodymium-doped materials are explored for their potential in fiber optical amplifiers and lasers. nih.gov The hexafluoroacetylacetonate ligand helps to protect the Pr(III) ion from non-radiative decay processes, thereby enhancing the NIR emission efficiency. researchgate.net
Table 2: Near-Infrared Emission Bands of Pr(III) Complexes with a β-diketonate Ligand
| Transition | Approximate Wavelength (nm) |
|---|---|
| ¹D₂ → ³F₄ | ~1010-1025 |
| ¹D₂ → ³F₂ | ~1061 |
Data derived from a study on Pr(III) complexes with a trifluoro-β-diketonate ligand, which is structurally similar to hexafluoroacetylacetonate. researchgate.net
The temperature-dependent luminescence of praseodymium compounds makes them promising candidates for optical temperature sensing. nih.gov The intensity ratio of two different emission bands of the Pr(III) ion can change with temperature, providing a ratiometric method for non-contact thermometry. researchgate.net This technique is particularly valuable in harsh environments or for remote temperature measurements. Praseodymium-doped materials have been investigated for their potential in luminescent thermometers with high relative temperature sensitivity. nih.govresearchgate.net
Table 3: Key Parameters of a Pr³⁺-doped Scandate Luminescent Thermometer
| Parameter | Value |
|---|---|
| Maximum Relative Temperature Sensitivity (Sr) | 2.49%·K⁻¹ (at 390 K) |
| Temperature Sensing Range with Sr > 2%·K⁻¹ | ~200 K |
| Low Temperature Uncertainty | ~0.1 K (from 275 to 490 K) |
This table showcases the high performance of a Pr³⁺-doped scandate material, indicating the potential of praseodymium-based materials in optical thermometry. nih.gov
Supramolecular Chemistry and Coordination Polymer Design
This compound, often abbreviated as Pr(hfac)3, serves as a versatile precursor in the field of supramolecular chemistry and the design of coordination polymers. Its utility stems from the Lewis acidic nature of the praseodymium(III) ion and the specific properties of the hexafluoroacetylacetonate ligands. These ligands can be labile, allowing for substitution or addition reactions with other coordinating species, which is a key principle in the self-assembly of complex molecular architectures.
Rational Design and Self-Assembly of Polymetallic Functional Assemblies
The rational design of polymetallic functional assemblies involves the deliberate selection of molecular building blocks that will spontaneously assemble into larger, ordered structures with desired properties. This compound is a valuable component in this bottom-up approach, particularly in the synthesis of heterometallic d-f block complexes.
One notable strategy involves the reaction of a formally unsaturated lanthanide complex like [Pr(hfac)₃] with a stable transition metal complex. For instance, in strictly anhydrous conditions, [Pr(hfac)₃] reacts with tris(acetylacetonato)cobalt(III), [Co(acac)₃], to form heterometallic assemblies. mdpi.com The reaction stoichiometry can be controlled to produce either dinuclear or trinuclear "sandwich" type complexes. mdpi.com
In a 1:1 molar ratio, the dinuclear complex [Pr(hfac)₃Co(acac)₃] is formed. mdpi.com This self-assembly process is driven by the coordination of the praseodymium ion to the oxygen atoms of the acetylacetonate ligands of the cobalt complex.
By adjusting the reactant ratio to 2:1 ([Pr(hfac)₃] to [Co(acac)₃]), a trinuclear sandwich complex, [(Pr(hfac)₃)₂Co(acac)₃], can be synthesized. mdpi.com In this architecture, the [Co(acac)₃] unit is flanked by two [Pr(hfac)₃] moieties. The design of these molecules is predicated on the principle that the coordinatively unsaturated lanthanide center will seek to expand its coordination sphere by interacting with suitable donor atoms, in this case, the oxygen atoms of the acetylacetonate ligands on the cobalt complex. mdpi.com
The functionality of these polymetallic assemblies is an area of growing interest, with potential applications in molecular magnetism and luminescence. mdpi.com The combination of d- and f-block metals within a single molecule can lead to novel electronic and magnetic properties.
| Pr(hfac)₃:Co(acac)₃ Molar Ratio | Resulting Complex | Description | Reference |
|---|---|---|---|
| 1:1 | [Pr(hfac)₃Co(acac)₃] | Dinuclear heterometallic complex | mdpi.com |
| 2:1 | [(Pr(hfac)₃)₂Co(acac)₃] | Trinuclear "sandwich" heterometallic complex | mdpi.com |
Engineering Photocontrolled Supramolecular Switching Systems
Engineering photocontrolled supramolecular switching systems involves creating molecular assemblies that can reversibly change their properties upon exposure to light. While specific examples of this compound being a core component in a functional photocontrolled switching system are not extensively documented, its photochemical properties provide a basis for potential applications.
The study of the photo-induced dissociative-ionization of lanthanide complexes, including Pr(hfac)₃, reveals that these molecules are photoactive. researchgate.netnih.gov When subjected to intense ultrafast laser pulses, Pr(hfac)₃ undergoes fragmentation. researchgate.netnih.gov The observed photo-fragmentation pathways include ligand-metal charge transfer, elimination of CF₃ groups, and C-C bond rotation processes. researchgate.netnih.gov
While photofragmentation is a destructive process, the initial light absorption and energy transfer steps are fundamental to photocontrolled systems. For a material to function as a switch, the light-induced change must be reversible. This is often achieved by incorporating photochromic ligands into the coordination sphere of the metal ion. These ligands can undergo reversible structural changes (e.g., isomerization) upon irradiation with specific wavelengths of light, which in turn alters the magnetic or optical properties of the entire supramolecular assembly.
| Process | Description | Reference |
|---|---|---|
| Ligand-Metal Charge Transfer | Light-induced transfer of an electron between the praseodymium ion and the hfac ligand. | researchgate.netnih.gov |
| CF₃ Elimination | Fragmentation of the hfac ligand involving the loss of a trifluoromethyl group. | researchgate.netnih.gov |
| C-C Bond Rotation | Rotational processes within the hfac ligand initiated by photo-excitation. | researchgate.netnih.gov |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Strategies for Tailored Molecular Architectures
The synthesis of praseodymium hexafluoroacetylacetonate and related lanthanide β-diketonates is a cornerstone for exploring their applications. Future research is poised to move beyond traditional synthesis methods towards more sophisticated strategies that allow for precise control over the molecular architecture.
One promising avenue is the development of mixed-ligand complexes. By incorporating different β-diketones or other functional ligands into the coordination sphere of the praseodymium ion, it is possible to fine-tune the electronic and steric properties of the resulting complex. For instance, the combination of a hexafluoroacetylacetonate ligand with other diketonates can lead to complexes with modified volatility and thermal stability, which is crucial for applications in chemical vapor deposition. Research into different ligand combinations, such as those involving 2-acyl substituted indandione-1,3 and 2-acetyl-5,5-dimethyl cyclohexanedione-1,3, has shown the potential to create complexes with higher stability constants than their single-ligand counterparts.
Another area of exploration is the synthesis of polynuclear praseodymium complexes. The design of dissymmetric organic ligands that can encapsulate more than one praseodymium ion allows for the creation of dinuclear or trinuclear species. These polynuclear architectures are of particular interest for their potential in developing multi-qubit quantum gates. The synthetic challenge lies in achieving site-selective placement of the metal ions within these complex molecular frameworks.
Furthermore, the use of post-functionalization approaches offers a versatile method for tailoring the properties of this compound. This involves modifying the ligand scaffold after the complex has been formed, allowing for the introduction of new physical properties without completely re-designing the synthesis from scratch.
| Synthetic Strategy | Potential Outcome |
| Mixed-Ligand Synthesis | Tailored volatility and thermal stability |
| Polynuclear Complex Formation | Multi-qubit quantum gates |
| Post-Functionalization | Introduction of novel physical properties |
Integration of this compound in Quantum Technologies and Devices
The unique electronic and magnetic properties of lanthanide ions, including praseodymium, make them promising candidates for applications in quantum information processing (QIP). This compound, with its central Pr(III) ion, possesses spin states that could potentially serve as quantum bits (qubits), the fundamental units of a quantum computer.
A significant area of research is the design of molecular systems that can function as multi-qubit quantum gates. By incorporating multiple praseodymium ions into a single molecule, it may be possible to create systems capable of performing complex quantum operations. The weak interaction between the lanthanide ions is a key feature that could enable the realization of multi-qubit logical operations. The design of heterometallic complexes, where praseodymium is combined with other lanthanide ions, offers a pathway to creating two-qubit quantum gates with individually addressable qubits.
The coherence time of the qubits is a critical factor for their performance in quantum computing. Research efforts are focused on understanding and mitigating the sources of decoherence in praseodymium-based molecular magnets. This includes exploring the effects of the ligand field and the surrounding molecular environment on the spin dynamics. The use of isotopes with zero nuclear spin can enhance the electronic spin coherence.
The potential applications of this compound in quantum technologies extend beyond quantum computing to areas such as quantum sensing. The high sensitivity of the praseodymium ion's electronic states to its local environment could be harnessed to develop highly sensitive molecular sensors for magnetic fields, temperature, or pressure.
| Application Area | Key Research Focus |
| Quantum Computing | Design of multi-qubit quantum gates, extending coherence times |
| Quantum Sensing | Development of molecular sensors for various physical parameters |
Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the formation mechanisms of this compound is crucial for optimizing its synthesis and achieving desired properties. The development and application of advanced in-situ and operando characterization techniques are therefore of paramount importance. These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, intermediates, and final product formation.
Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity or reaction progress, is a powerful tool in this regard. Techniques such as in-situ infrared (IR) spectroscopy can provide information about the coordination environment of the praseodymium ion and the bonding of the hexafluoroacetylacetonate ligand during the synthesis process. This can help in identifying key reaction intermediates and understanding the role of different reaction parameters, such as temperature and solvent.
Other spectroscopic techniques that can be adapted for in-situ monitoring include UV-vis spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS). XAS, in particular, can provide element-specific information about the local electronic and geometric structure of the praseodymium center. The development of specialized reaction cells that can withstand the conditions of the synthesis while allowing for spectroscopic measurements is a key area of ongoing research.
The data obtained from these in-situ studies can be used to construct detailed mechanistic models of the complexation reaction, leading to more efficient and controlled synthetic procedures.
| Characterization Technique | Information Gained |
| In-situ Infrared (IR) Spectroscopy | Coordination environment, ligand bonding, reaction intermediates |
| In-situ UV-vis Spectroscopy | Electronic transitions, reaction kinetics |
| In-situ Raman Spectroscopy | Vibrational modes, molecular structure |
| In-situ X-ray Absorption Spectroscopy (XAS) | Local electronic and geometric structure of the metal center |
Data-Driven and Computational Materials Design for Enhanced Performance
In recent years, data-driven and computational approaches have emerged as powerful tools for accelerating the discovery and design of new materials. These methods can be applied to this compound and related compounds to predict their properties and guide synthetic efforts.
Computational chemistry methods, such as density functional theory (DFT), can be used to model the electronic structure and properties of praseodymium complexes. These calculations can provide insights into the stability of different molecular architectures, the nature of the metal-ligand bonding, and the magnetic and optical properties of the compounds. For instance, computational studies can help in understanding the factors that influence the performance of these complexes as single-molecule magnets or as components of quantum devices.
Machine learning (ML) is another promising approach for the data-driven design of lanthanide complexes. By training ML models on existing experimental data, it is possible to predict the properties of new, unsynthesized compounds. This can significantly reduce the time and experimental effort required to identify promising candidates for specific applications. For example, ML models could be developed to predict the stability constants or luminescent properties of this compound derivatives with different ligand modifications.
The integration of high-throughput screening, both computational and experimental, with data-driven design methodologies will be crucial for exploring the vast chemical space of praseodymium complexes. This approach will enable the rapid identification of novel compounds with enhanced performance characteristics for a wide range of technological applications.
| Approach | Application |
| Density Functional Theory (DFT) | Modeling electronic structure, predicting stability and properties |
| Machine Learning (ML) | Predicting properties of new compounds, guiding synthesis |
| High-Throughput Screening | Rapidly exploring chemical space for novel materials |
Q & A
Q. Methodological Answer :
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify residual metal impurities (e.g., Fe, Al) at ppb levels .
- NMR Spectroscopy : ¹⁹F NMR identifies unreacted Hhfac or fluorinated byproducts (e.g., CF₃COOH) .
- Elemental Analysis : Deviations from theoretical C/F ratios (>0.5%) indicate incomplete ligand substitution .
Advanced: How does atmospheric moisture affect the stability of Pr(CF₃COCHCOCF₃)₃ during storage?
Methodological Answer :
Pr(CF₃COCHCOCF₃)₃ is hygroscopic, leading to hydrolysis and Pr(OH)₃ formation. Mitigation strategies:
- Storage Conditions : Use argon-filled gloveboxes (<1 ppm H₂O) and desiccants (e.g., P₂O₅).
- Stability Monitoring : Track water content via Karl Fischer titration and periodic XRD to detect crystalline degradation products .
Contrast with non-hygroscopic analogs (e.g., Pr(tmhd)₃) to assess ligand hydrophobicity’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
